![molecular formula C9H12O2 B12088084 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one
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Overview
Description
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic heptane ring fused with a cyclobutane ring, with an oxygen atom incorporated into the spiro junction. The presence of the oxaspiro structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclobutane]-7-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like column chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or altering cell signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol
- 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-amine
- 2-Oxaspiro[bicyclo[3.2.0]heptane-7,1-cyclobutan]-6-amine
Uniqueness
Compared to these similar compounds, 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-one stands out due to its specific structural features and reactivity. The presence of the ketone group and the spirocyclic oxygen atom provides unique chemical properties that can be exploited in various synthetic and research applications.
Biological Activity
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, pharmacological properties, and potential applications.
- Molecular Formula : C10H15NO
- Molecular Weight : 167.25 g/mol
- IUPAC Name : this compound
- CAS Number : 1424386-32-2
Biological Activity Overview
Research into the biological activities of this compound has revealed several pharmacological properties, including:
Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of spirocyclic compounds have been shown to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest that this compound could possess neuroprotective effects, potentially through the modulation of oxidative stress and neuroinflammation pathways.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 : Evaluation of Anticancer Activity | The compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity. |
Study 2 : Anti-inflammatory Mechanisms | In vitro assays showed that the compound inhibited the expression of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting a potential role in treating inflammatory conditions. |
Study 3 : Neuroprotective Effects | In a mouse model of neurodegeneration, administration of the compound reduced markers of oxidative stress and improved cognitive function as measured by behavioral tests. |
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cytokine Modulation : Reduction in the production of inflammatory cytokines.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative damage in neuronal tissues.
Properties
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUWEBMBMMLTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3C(C2=O)CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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